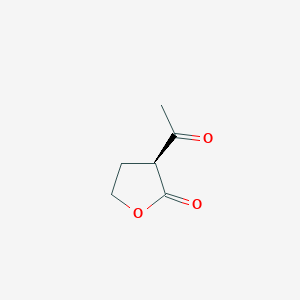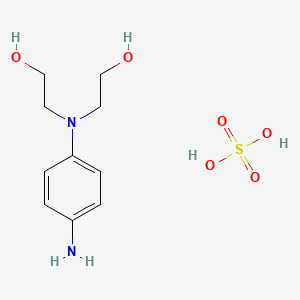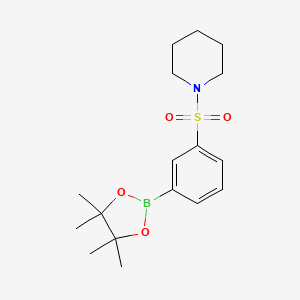
6-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of compound “6-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one” involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of advanced techniques such as particle-in-cell Monte Carlo collision simulations. These simulations help in understanding the dynamics of the compound under various discharge conditions, including plateau voltage, pulse rise time, and initial charged particle density .
Industrial production methods for this compound are not widely documented, but the use of high-voltage nanosecond pulses and atmospheric pressure discharge techniques are crucial in its preparation. These methods ensure the generation of the compound with the desired properties and stability.
Análisis De Reacciones Químicas
Compound “6-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include high-energy pulses, specific voltage settings, and controlled atmospheric conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
Compound “6-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one” has a wide range of scientific research applications, including:
Chemistry: It is used in studies related to plasma physics and the behavior of charged particles under high-voltage conditions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases that involve abnormal cellular activities.
Mecanismo De Acción
The mechanism of action of compound “6-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one” involves its interaction with charged particles and its ability to influence the dynamics of plasma discharge. The compound affects the density of charged particles in the plasma bulk and the formation of cathode sheaths. These interactions are crucial in determining the compound’s effects on various molecular targets and pathways .
Comparación Con Compuestos Similares
Compound “6-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one” can be compared with other similar compounds that are involved in plasma physics and high-voltage discharge studies. Some of these similar compounds include:
O-Methylandrocymbine: Known for its involvement in biochemical reactions and pathways.
Acetazolamide: Used in medical applications for its effects on carbonic anhydrase and related pathways.
The uniqueness of compound “this compound” lies in its specific interactions with charged particles and its ability to influence plasma dynamics under high-voltage conditions. This makes it a valuable compound for advanced research in various scientific fields.
Propiedades
IUPAC Name |
6-(difluoromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2OS/c1-12-6-9-3(5(7)8)2-4(11)10-6/h2,5H,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDXRTFBLGDDJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C=C(N1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)C=C(N1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Disodium [3-[bis(2-chloroethyl)amino-oxomethoxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate](/img/structure/B7889071.png)
![N-[(E)-1,2-bis(furan-2-yl)-2-nitrosoethenyl]hydroxylamine](/img/structure/B7889073.png)



![[2-(1H-indol-3-yl)-2-oxoethyl]azanium;chloride](/img/structure/B7889093.png)




